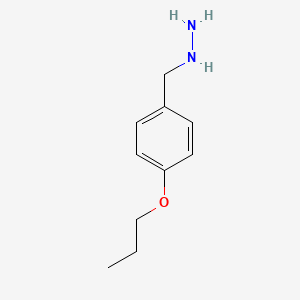

(4-Propoxy-benzyl)-hydrazine

Description

(4-Propoxy-benzyl)-hydrazine is a hydrazine derivative featuring a benzyl group substituted with a propoxy moiety at the para position. This compound is structurally characterized by a hydrazine (-NH-NH₂) group attached to a 4-propoxybenzyl scaffold. It is typically synthesized through condensation reactions, such as the treatment of ethyl-4-propoxybenzoate with hydrazine hydrate, analogous to methods described for 4-methoxybenzoyl hydrazine derivatives . Applications span pharmaceuticals, coordination chemistry (as ligand precursors), and agrochemicals .

Properties

CAS No. |

33556-43-3 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

(4-propoxyphenyl)methylhydrazine |

InChI |

InChI=1S/C10H16N2O/c1-2-7-13-10-5-3-9(4-6-10)8-12-11/h3-6,12H,2,7-8,11H2,1H3 |

InChI Key |

JZGVKFROOKXGEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=CC=C(C=C1)CNN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Propoxy-benzyl)-hydrazine typically involves the reaction of (4-Propoxy-benzyl)-chloride with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:

(4-Propoxy-benzyl)-chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding azides or nitroso compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate reduction reactions.

Substitution: Halogenating agents or other electrophiles can be used to introduce substituents at the benzyl position.

Major Products:

Oxidation: Formation of azides or nitroso compounds.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

(4-Propoxy-benzyl)-hydrazine has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

Materials Science: The compound is investigated for its use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.

Biological Studies: It is used as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Propoxy-benzyl)-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. Additionally, the compound may interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Substituent Effects: Propoxy vs. Methoxy/Benzyloxy

- 4-Methoxybenzoyl Hydrazine : The methoxy group (smaller, more polar) reduces lipophilicity, leading to higher aqueous solubility compared to the propoxy analog. Synthesis involves esterification of 4-methoxybenzoic acid followed by hydrazine treatment, yielding derivatives with antioxidant and antimicrobial activities .

- 4-Benzyloxybenzoyl Hydrazine : The benzyloxy group increases steric bulk and aromaticity, enhancing stability in metal coordination complexes (e.g., cadmium(II) acetate complexes). In contrast, the propoxy group’s alkyl chain may improve membrane permeability in drug design .

Table 1: Substituent Impact on Key Properties

| Compound | Substituent | Lipophilicity (LogP)* | Solubility | Key Applications |

|---|---|---|---|---|

| (4-Propoxy-benzyl)-hydrazine | Propoxy | High | Low | Pharmaceuticals, ligands |

| 4-Methoxybenzoyl Hydrazine | Methoxy | Moderate | Moderate | Antioxidants, synthesis |

| 4-Benzyloxybenzoyl Hydrazine | Benzyloxy | High | Low | Coordination chemistry |

*Estimated based on substituent properties.

Antioxidant and Antimicrobial Profiles

- 4-Methoxybenzoyl Hydrazine Derivatives: Exhibit notable antioxidant activity (e.g., DPPH radical scavenging) and antimicrobial effects against Gram-positive bacteria .

- The propoxy group may enhance bioavailability but requires toxicity evaluation .

Hepatotoxicity Risks

Hydrazine derivatives universally risk hepatotoxicity via metabolism to reactive intermediates (e.g., acetyl hydrazide → diazohydroxide). While this compound’s metabolic pathway is unstudied, its hydrazine moiety suggests comparable risks to methoxy and benzyloxy analogs .

Physical and Chemical Properties

Solubility and Stability

- Solubility: The propoxy group’s hydrophobicity likely reduces water solubility compared to methoxy derivatives, necessitating organic solvents (e.g., methanol, acetone) for reactions .

- Thermal Stability : Propoxy derivatives may exhibit lower melting points than methoxy analogs due to reduced crystallinity from the flexible alkyl chain.

Spectroscopic Features

- ¹H NMR : Hydrazine protons in analogs appear as doublets near δ 9.8–10.11 ppm, while the propoxy CH₂ group resonates at δ 4.41 ppm (similar to chloropropionyl hydrazines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.